Bis(4-methoxyphenyl)phosphinic acid

説明

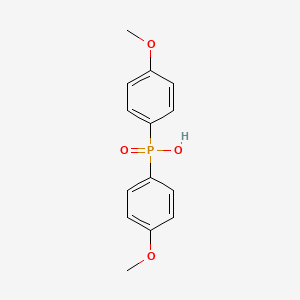

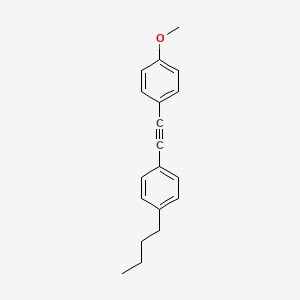

Bis(4-methoxyphenyl)phosphinic acid is a chemical compound with the molecular formula C14H15O4P . It has been used to treat the chemical surface of porphyrin-sensitised titania films after dye adsorption to enhance the efficiency of dye-sensitized solar cells .

Molecular Structure Analysis

The molecular structure of Bis(4-methoxyphenyl)phosphinic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecular weight is 278.24 .Physical And Chemical Properties Analysis

Bis(4-methoxyphenyl)phosphinic acid has a molecular weight of 278.24 and a linear formula of (CH3OC6H4)2P(O)OH . It is a solid at room temperature .科学的研究の応用

Application in Dye-Sensitized Solar Cells (DSSC)

Bis(4-methoxyphenyl)phosphinic acid has been used to treat the chemical surface of porphyrin-sensitised titania films after dye adsorption . This treatment enhances the efficiency of dye-sensitized solar cells (DSSC). The improvements in DSSC efficiencies primarily originate from higher short circuit currents . This result was attributed to a positive shift in the TiO2 quasi-Fermi level with simultaneous retardation of charge recombination . High device performances have been achieved even using simplified electrolyte matrices devoid of the common additives, LiI and t-butylpyridine .

作用機序

Target of Action

Bis(4-methoxyphenyl)phosphinic acid primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, specifically the protein carrying the p.Phe508del (F508del) mutation . The CFTR protein is a cAMP-dependent chloride (Cl−) channel encoded by the CFTR gene .

Mode of Action

The compound stabilizes the F508del-Nucleotide Binding Domain 1 (NBD1) during the co-translational folding process by occupying the position of the p.Phe1068 side chain located at the fourth intracellular loop (ICL4) . After CFTR domains assembly, the compound occupies the position of the missing p.Phe508 side chain .

Biochemical Pathways

The F508del mutation affects the thermodynamic stability of NBD1 and its interfaces with the Membrane Spanning Domains (MSDs) and NBD2, compromising their assembly . This results in inefficient folding of F508del-CFTR and its degradation . The compound corrects this flaw, enhancing the efficiency of the protein folding process .

Pharmacokinetics

The compound’s ability to interact with and stabilize the cftr protein suggests it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The compound increases CFTR activity in cell lines . An extended analog of the compound, G1, significantly increased CFTR activity and response to VX-809 in primary nasal cells of F508del homozygous patients .

Action Environment

The compound is used to treat the chemical surface of porphyrin-sensitised titania films after dye adsorption to enhance the efficiency of dye-sensitized solar cells . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as light exposure and the presence of other chemical compounds .

Safety and Hazards

特性

IUPAC Name |

bis(4-methoxyphenyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPBWJGVRNQWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20347646 | |

| Record name | Bis(4-methoxyphenyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-methoxyphenyl)phosphinic acid | |

CAS RN |

20434-05-3 | |

| Record name | Bis(4-methoxyphenyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20347646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)

![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)

![2-Amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B1268486.png)